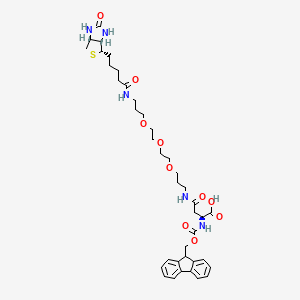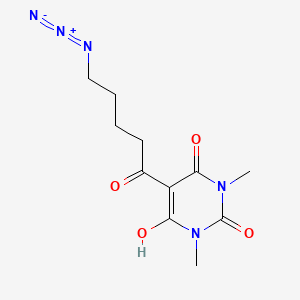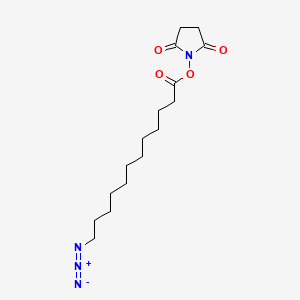
Fmoc-PEG(4)-Dde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-PEG(4)-Dde is an important synthetic compound used in a variety of laboratory experiments. It is a polyethylene glycol derivative with a 4-carboxybenzyl protecting group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in the synthesis of peptides, as well as other biopolymers and biomolecules. It is also used in bioconjugation and drug delivery applications due to its ability to form stable complexes with a variety of molecules.
Applications De Recherche Scientifique
Fmoc-PEG(4)-Dde-PEG(4)-Dde is used in a variety of scientific research applications. It is used in the synthesis of peptides, as well as other biopolymers and biomolecules. It is also used in bioconjugation and drug delivery applications due to its ability to form stable complexes with a variety of molecules. Additionally, Fmoc-PEG(4)-Dde-PEG(4)-Dde is used in the study of protein-protein interactions, protein-lipid interactions, and cell-surface interactions.
Mécanisme D'action
The mechanism of action of Fmoc-PEG(4)-Dde-PEG(4)-Dde is based on its ability to form stable complexes with a variety of molecules. The Fmoc-PEG(4)-Dde group is able to form hydrogen bonds with a wide range of molecules, while the PEG chain is able to form hydrophobic interactions. The carboxybenzyl protecting group is also able to form hydrogen bonds and hydrophobic interactions, further stabilizing the complex.
Biochemical and Physiological Effects
Fmoc-PEG(4)-Dde-PEG(4)-Dde is used in a variety of biochemical and physiological experiments. It is used to study protein-protein interactions, protein-lipid interactions, and cell-surface interactions. It is also used in drug delivery applications, as it is able to form stable complexes with a variety of molecules. Additionally, Fmoc-PEG(4)-Dde-PEG(4)-Dde is used to study the effects of peptides on cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Fmoc-PEG(4)-Dde-PEG(4)-Dde is its ability to form stable complexes with a variety of molecules. This makes it ideal for use in a variety of laboratory experiments, including peptide synthesis, bioconjugation, and drug delivery applications. Additionally, Fmoc-PEG(4)-Dde-PEG(4)-Dde is relatively easy to synthesize and is relatively stable.
However, there are some limitations to the use of Fmoc-PEG(4)-Dde-PEG(4)-Dde in laboratory experiments. For example, the Fmoc-PEG(4)-Dde group is susceptible to hydrolysis, which can lead to the degradation of the compound. Additionally, the carboxybenzyl protecting group can be cleaved under certain conditions, leading to the release of the peptide or other molecule that is being studied.
Orientations Futures
There are a number of potential future directions for the use of Fmoc-PEG(4)-Dde-PEG(4)-Dde. One potential direction is the development of new methods for the synthesis of peptides and other biopolymers. Additionally, researchers are exploring new ways to use Fmoc-PEG(4)-Dde-PEG(4)-Dde in drug delivery applications, such as the development of targeted delivery systems. Finally, researchers are also exploring the use of Fmoc-PEG(4)-Dde-PEG(4)-Dde in the study of protein-protein interactions, protein-lipid interactions, and cell-surface interactions.
Méthodes De Synthèse
Fmoc-PEG(4)-Dde-PEG(4)-Dde is synthesized using a combination of chemical reactions. The first step involves the reaction of Fmoc-PEG(4)-Dde-Cl with a base such as sodium hydroxide. This reaction produces Fmoc-PEG(4)-Dde-OH, which is then reacted with a polyethylene glycol (PEG) derivative to produce Fmoc-PEG(4)-Dde-PEG. The Fmoc-PEG(4)-Dde-PEG is then reacted with a carboxybenzyl protecting group to form Fmoc-PEG(4)-Dde-PEG(4)-Dde. The final step is the removal of the Fmoc-PEG(4)-Dde group, which is accomplished by treatment with an acid such as trifluoroacetic acid.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO9/c1-34(2)21-30(37)32(31(38)22-34)29(36)11-13-40-15-17-42-19-20-43-18-16-41-14-12-35-33(39)44-23-28-26-9-5-3-7-24(26)25-8-4-6-10-27(25)28/h3-10,28,36H,11-23H2,1-2H3,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXEIKUYIDINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

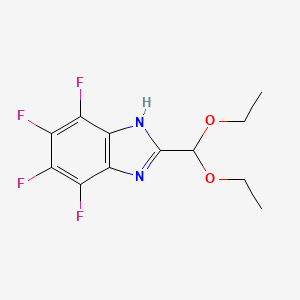
![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)
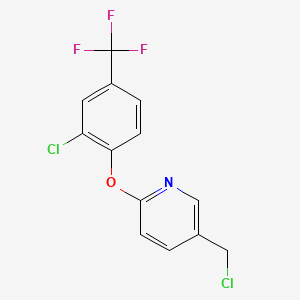

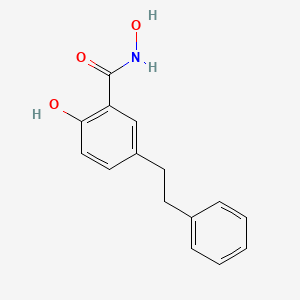
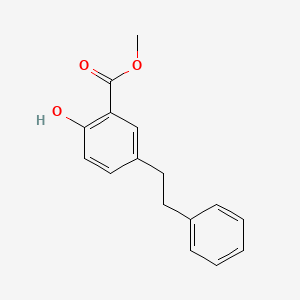
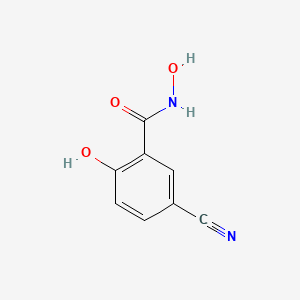
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
